4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 956204-53-8
VCID: VC2441854
InChI: InChI=1S/C12H11N3O5/c1-20-11-3-2-8(12(16)17)4-9(11)6-14-7-10(5-13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17)
SMILES: COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]
Molecular Formula: C12H11N3O5
Molecular Weight: 277.23 g/mol

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

CAS No.: 956204-53-8

Cat. No.: VC2441854

Molecular Formula: C12H11N3O5

Molecular Weight: 277.23 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid - 956204-53-8

Specification

CAS No. 956204-53-8
Molecular Formula C12H11N3O5
Molecular Weight 277.23 g/mol
IUPAC Name 4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C12H11N3O5/c1-20-11-3-2-8(12(16)17)4-9(11)6-14-7-10(5-13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17)
Standard InChI Key SMTTWBNEGXXXDN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]

Introduction

Chemical Identification and Structure

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS No. 956204-53-8) is a pyrazole-containing benzoic acid derivative with distinctive structural characteristics. The compound features a benzoic acid core with methoxy substitution at the 4-position and a 4-nitro-1H-pyrazol-1-yl methyl group at the 3-position.

Chemical Identity Data

The following table summarizes key identifiers for 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid:

ParameterValue
CAS Number956204-53-8
Molecular FormulaC₁₂H₁₁N₃O₅
Molecular Weight277.23 g/mol
IUPAC Name4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoic acid
InChIInChI=1S/C12H11N3O5/c1-20-11-3-2-8(12(16)17)4-9(11)6-14-7-10(5-13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17)
SMILESCOC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)N+[O-]

Physical and Chemical Properties

This compound presents as a solid at standard conditions with specific physicochemical properties that influence its handling and potential applications .

Chemical Reactivity

The compound contains several reactive functional groups:

  • The carboxylic acid group (-COOH) can participate in esterification, amidation, and salt formation reactions

  • The nitro group (-NO₂) on the pyrazole ring can undergo reduction to form amino derivatives

  • The methoxy group (-OCH₃) can participate in ether cleavage under specific conditions

  • The pyrazole ring provides opportunities for coordination chemistry and heterocycle transformations

Related Compounds and Structural Analogs

Several structural analogs of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid have been identified in the literature, which provide insights into potential synthetic pathways and biological activities.

Key Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid514801-08-2C₁₁H₉N₃O₄247.21
4-methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid1170923-64-4C₁₃H₁₃N₃O₅291.26
Methyl 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate1020724-04-2C₁₃H₁₃N₃O₅291.26
4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid-C₁₃H₁₃N₃O₄275.26
4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid-C₁₁H₁₀N₂O₃218.21

Structural Relationship Analysis

These compounds share the core structure of a benzoic acid with a pyrazole-containing substituent. Key structural variations include:

  • Presence or absence of the methoxy group at the 4-position of the benzoic acid moiety

  • Substitution patterns on the pyrazole ring (methyl groups, position of nitro group)

  • Esterification of the carboxylic acid group (as in the methyl ester derivative)

These structural relationships suggest potential synthetic routes and modification strategies for developing new derivatives with optimized properties.

SupplierCatalog NumberPurityPackage Size(s)
AK Scientific1499CN95%Not specified
VulcanChemVC2441854Not specifiedNot specified
BLD Pharm-Not specifiedNot specified

Analytical Characterization Methods

Analytical methods used for the characterization of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid and related compounds include:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural characterization of this compound class. For related compounds, spectral data typically include:

  • ¹H NMR signals for aromatic protons (δ 6.5-8.5 ppm)

  • Methylene protons linking the pyrazole to the benzoic acid core (δ 4-5 ppm)

  • Methoxy protons (δ 3-4 ppm)

  • Pyrazole ring protons with characteristic chemical shifts

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignment. For 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, the expected molecular ion would appear at m/z 277.23.

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